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Compound of Interest

Compound Name: Dimethyl 4-aminophthalate

Cat. No.: B181580

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-aminophthalate is a chemical compound with potential applications in various
scientific fields, including drug development and materials science. A thorough understanding
of its molecular structure, electronic properties, and vibrational characteristics is crucial for
predicting its reactivity, stability, and potential interactions. This technical guide provides a
framework for the theoretical and computational analysis of Dimethyl 4-aminophthalate using
Density Functional Theory (DFT) calculations. Due to a lack of specific published research data
for this molecule, this document outlines the standard methodologies and expected outcomes
of such studies, in lieu of presenting experimental data.

Introduction to Dimethyl 4-aminophthalate

Dimethyl 4-aminophthalate is an ester derivative of 4-aminophthalic acid. Its fundamental
properties are derived from its chemical structure, which consists of a benzene ring substituted
with two methyl ester groups and an amino group.

Molecular and Physical Properties:
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Property Value
Molecular Formula C10H11NO4[1]
Molecular Weight 209.2 g/mol [1]

A benzene ring with an amino group at position

Chemical Structure 4 and two methyl ester groups at positions 1
and 2.

SMILES COC(=0O)clcce(cclC(=0)OC)N[1]

InChl Key NTBHQNDXAJXRPU-UHFFFAOYSA-N[1]

Theoretical Studies and Computational
Methodologies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling
method used to investigate the electronic structure of many-body systems. It is widely
employed to predict molecular properties with high accuracy. A typical DFT study of a molecule
like Dimethyl 4-aminophthalate would involve geometry optimization, vibrational frequency
analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Natural Bond Orbital (NBO)

analysis.

Density Functional Theory (DFT) Calculations

The foundational step in the theoretical study of a molecule is the optimization of its geometric
structure. This is typically performed using a specific functional and basis set. A commonly
used combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis
set.[2][3] This level of theory provides a good balance between computational cost and
accuracy for predicting geometries and electronic properties.

Experimental Protocol (General):

e The initial molecular structure of Dimethyl 4-aminophthalate is built using a molecular

modeling software.
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e A geometry optimization calculation is performed using a quantum chemistry software

package (e.g., Gaussian, ORCA).
e The chosen level of theory (e.g., B3LYP/6-311++G(d,p)) is specified.

e The calculation is run until the forces on the atoms are minimized, and the structure reaches

a stationary point on the potential energy surface.

o Afrequency calculation is then performed at the same level of theory to confirm that the
optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the

vibrational spectra.

Below is a Graphviz diagram illustrating the general workflow of a DFT calculation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethyl-4-aminophthalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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